Methyl 2-ethylnonanoate
Description
Methyl 2-ethylnonanoate (C${12}$H${24}$O$_2$) is a branched-chain fatty acid methyl ester (FAME) characterized by a methyl ester group attached to a nonanoic acid backbone with a 2-ethyl substituent. Its structure imparts unique physicochemical properties, including volatility, solubility, and odor profile, making it relevant in applications such as fragrances, flavorings, and solvents.
Properties
CAS No. |
56682-35-0 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
methyl 2-ethylnonanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-9-10-11(5-2)12(13)14-3/h11H,4-10H2,1-3H3 |
InChI Key |
WMRXZLMVHTVUNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-ethylnonanoate can be synthesized through the esterification of 2-ethylnonanoic acid with methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include continuous distillation to separate the ester from the reaction mixture and ensure high purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrolysis and Ester Cleavage
Methyl 2-ethylnonanoate undergoes hydrolysis under acidic or basic conditions, yielding 2-ethylnonanoic acid and methanol. The reaction mechanism involves nucleophilic attack on the carbonyl carbon:
-
Acid-catalyzed hydrolysis : Protonation of the carbonyl oxygen enhances electrophilicity, enabling water to act as a nucleophile.
-
Base-mediated saponification : Hydroxide ions directly attack the carbonyl, forming a tetrahedral intermediate that decomposes into carboxylate and alcohol.
Key Observations :
-
Reaction rates depend on steric hindrance from the 2-ethyl branch, which slows nucleophilic attack compared to linear esters.
-
Hydrolysis products (2-ethylnonanoic acid) are precursors for biodiesel additives and surfactants .
Oxidation Pathways
Low- and high-temperature oxidation mechanisms have been studied for structurally similar esters, providing insights into this compound’s behavior:
Low-Temperature Oxidation (250–500 K)
-
Radical chain initiation : Abstraction of H-atoms from α-carbon positions generates peroxy radicals .
-
Isomerization : 1,5-H and 1,6-H shifts form hydroperoxides and cyclic ethers .
-
β-scission : C–C bond cleavage produces aldehydes (e.g., hexanal) and unsaturated esters (e.g., methyl propenoate) .
Experimental Data :
| Product | Relative Yield (%) | Conditions | Source |
|---|---|---|---|
| Methyl propenoate | 16 | CR=5.54, Tin=250°C | |
| Hexanal | 100 | CR=5.54, Tin=250°C | |
| Ethylene | 600 ppm | CR=7.05, Equiv. Ratio=0.25 |
High-Temperature Oxidation (>800 K)
-
Dominated by pyrolysis and radical recombination.
-
Major products include CO, CO₂, and light alkenes (e.g., ethylene, propene) .
Transesterification
This compound participates in alcoholysis reactions, particularly in biodiesel production:
Optimized Conditions :
| Parameter | Optimal Value | Ethyl Ester Yield | Source |
|---|---|---|---|
| Temperature | 75°C | 86.2% | |
| Catalyst (K₂CO₃) | 4% w/w | 2304 nM | |
| Reaction Time | 60 min | 86.2% |
Thermal Decomposition
At elevated temperatures (>600 K), this compound undergoes β-scission and radical-mediated fragmentation:
-
Primary pathways :
Key Products :
Functionalization Reactions
The ester group enables further chemical modifications:
-
Reduction : Catalytic hydrogenation converts the ester to 2-ethylnonanol.
-
Aminolysis : Reaction with amines produces amides (e.g., 2-ethylnonanamide).
Stability and Reactivity Trends
Scientific Research Applications
Methyl 2-ethylnonanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems and its role in natural product synthesis.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the flavor and fragrance industry for its fruity aroma, and in the production of various consumer products.
Mechanism of Action
The mechanism of action of methyl 2-ethylnonanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In the flavor and fragrance industry, its mechanism is primarily related to its ability to bind to olfactory receptors, eliciting a sensory response. In biological systems, it may interact with cellular components, influencing metabolic pathways and physiological processes.
Comparison with Similar Compounds
The following analysis compares Methyl 2-ethylnonanoate with analogous esters in terms of structure, synthesis, properties, and applications.
Structural and Functional Group Comparisons



Key Observations :
- Branching: this compound and 2-ethylhexyl isononanoate share branching, which reduces melting points and enhances solubility in nonpolar matrices compared to linear esters .
- Functional Groups: The cyano group in Ethyl 2-cyano-3-methylnonanoate introduces polarity and reactivity, enabling participation in nucleophilic reactions, unlike this compound’s inert ester group .
- Natural vs. Synthetic: Methyl shikimate and sandaracopimaric acid methyl ester are naturally occurring in plant resins, whereas this compound is typically synthetic .
Physicochemical Properties
- Volatility: this compound’s molecular weight (200.32 g/mol) suggests moderate volatility, comparable to 2-methoxyethyl nonanoate (216.32 g/mol) .
- Solubility: Branched esters like this compound exhibit higher solubility in organic solvents than linear analogs (e.g., methyl palmitate in ) due to reduced crystallinity .
- Odor Profile: Branched esters are favored in fragrances for their fruity or floral notes, contrasting with diterpene esters (e.g., communic acid methyl esters in ), which have resinous or woody odors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



